2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

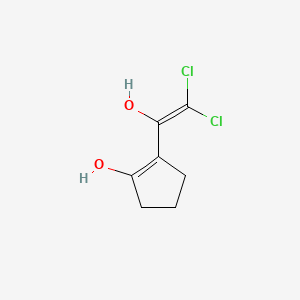

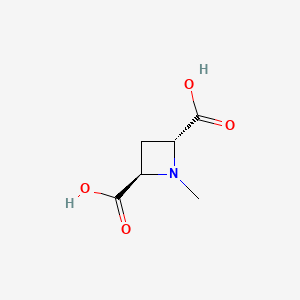

2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate is a chemical compound with the molecular formula C8H5F3N2OS and a molecular weight of 234.198 . It is also known by other synonyms such as 2-Thiocyanato-4-(trifluoromethoxy)aniline and Thiocyanic Acid 2-Amino-5-(trifluoromethoxy)phenyl Ester .

Molecular Structure Analysis

The molecular structure of 2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate consists of an aromatic phenyl ring substituted with an amino group, a thiocyanate group, and a trifluoromethoxy group . The exact mass of the molecule is 234.007462 .Physical And Chemical Properties Analysis

2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate appears as a pale yellow solid . It has a density of 1.5±0.1 g/cm3, a boiling point of 266.0±40.0 °C at 760 mmHg, and a flash point of 114.7±27.3 °C . The compound is slightly soluble in chloroform and ethyl acetate .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Compounds structurally related to "2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate" have been synthesized and evaluated for their biological activities. For instance, the synthesis and crystal structure of 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide demonstrated effective inhibition against the proliferation of cancer cell lines (Lu et al., 2017). This suggests the potential for compounds with similar structural features to serve as leads in the development of new anticancer agents.

Antimicrobial Activity

Research on derivatives of amino-thiazole and thiocyanate compounds has shown significant antimicrobial and antifungal activities. A study on the synthesis of N-(4-Chloro-2-Trifluoroactyl Phenyl) - Aminothiazole Derivatives revealed their potent antibacterial and antifungal properties (Sujatha et al., 2019). This indicates the potential application of "2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate" in developing new antimicrobial agents.

Synthesis of Heterocycles

The compound's structure lends itself to the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For example, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol and its conversion into 4H-1,4-benzothiazines and their sulfones highlights the importance of such fluorinated compounds in creating new molecules with potential therapeutic applications (Thomas et al., 2003).

Material Science Applications

Compounds with similar functionalities have been explored for their potential in material science. For example, the study on the synthesis and structure of poly(phenyl isocyanate)s bearing an optically active alkoxyl group demonstrates the utility of such compounds in creating materials with specific optical properties (Hino et al., 2000).

Wirkmechanismus

Target of Action

It is known to be an impurity of riluzole , which is a drug used to treat amyotrophic lateral sclerosis (ALS). Riluzole works by inhibiting glutamate release, inactivating voltage-dependent sodium channels, and interfering with intracellular events that follow transmitter binding at excitatory amino acid receptors .

Pharmacokinetics

Its solubility is slightly in chloroform and ethyl acetate , which might influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic profile.

Action Environment

It is known to be hygroscopic and is recommended to be stored in a freezer under an inert atmosphere , suggesting that temperature and humidity might affect its stability.

Eigenschaften

IUPAC Name |

[2-amino-5-(trifluoromethoxy)phenyl] thiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-5-1-2-6(13)7(3-5)15-4-12/h1-3H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYRGZDLMVGKDRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)SC#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(trifluoromethoxy)phenyl Thiocyanate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(dibromomethyl)phenyl]benzoate](/img/structure/B586185.png)

![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)

![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)